Product packaging for Cyclohexyl 2,3-dichlorophenyl ketone(Cat. No.:CAS No. 898769-42-1)

Cyclohexyl 2,3-dichlorophenyl ketone

Cat. No.: B1368626
CAS No.: 898769-42-1
M. Wt: 257.15 g/mol
InChI Key: MZBBXEJJJGTKCH-UHFFFAOYSA-N
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Description

Contextual Significance of Substituted Aryl Ketones in Advanced Synthesis

Substituted aryl ketones are fundamental building blocks in organic synthesis, serving as versatile intermediates for the construction of more complex molecules. Their importance stems from the reactivity of the carbonyl group, which can undergo a wide array of transformations, including nucleophilic addition, reduction to alcohols, and conversion to amines or heterocycles.

The synthesis of aryl ketones is often achieved through classic reactions such as Friedel-Crafts acylation, where an acyl chloride or anhydride (B1165640) reacts with an aromatic ring in the presence of a Lewis acid catalyst. chemguide.co.uklibretexts.org This method allows for the direct attachment of an acyl group to an aromatic substrate. chemguide.co.uk Alternative methods include the oxidation of benzylic alcohols and the coupling of organometallic reagents with acyl derivatives, offering pathways to a diverse range of ketone structures. nist.gov The presence of substituents on the aromatic ring, such as the chlorine atoms in the subject compound, significantly influences the ketone's chemical properties and reactivity. These substituents can direct further reactions and are crucial in tuning the electronic nature of the molecule.

The resulting aryl ketones are pivotal in the synthesis of pharmaceuticals, agrochemicals, and materials. For instance, they are precursors to chiral alcohols, which are essential in asymmetric synthesis, and form the core structure of many biologically active compounds. nist.gov

Research Landscape of Cyclohexyl and Dichlorophenyl Moieties in Complex Molecular Architectures

The cyclohexyl and dichlorophenyl moieties, the two main components of Cyclohexyl 2,3-dichlorophenyl ketone, are independently recognized for their significant roles in the design of functional molecules.

The cyclohexyl group is a non-planar, saturated carbocycle that is frequently incorporated into pharmaceuticals and other bioactive molecules. ontosight.ai Its three-dimensional structure can provide improved binding affinity to biological targets compared to a flat phenyl group by offering more contact points. ontosight.ai The conformational rigidity of the cyclohexane (B81311) ring can also be advantageous in drug design, as it reduces the entropic penalty upon binding. Furthermore, the cyclohexyl moiety is often used as a bioisostere for other groups to enhance a molecule's metabolic stability and pharmacokinetic profile. ontosight.ai In materials science, the incorporation of cyclohexyl groups can influence the physical properties of polymers, such as their thermal stability and mechanical strength.

The dichlorophenyl moiety is a common feature in many commercial chemicals, including herbicides, insecticides, and pharmaceuticals. The presence and position of the chlorine atoms on the phenyl ring are critical to the molecule's function. Dichlorophenyl groups can enhance the lipophilicity of a compound, which can be crucial for its ability to cross biological membranes. They are also involved in various intermolecular interactions, including halogen bonding, which can contribute to binding with biological receptors. Compounds containing the dichlorophenyl group have been investigated for a range of therapeutic applications, including as anticancer and antimicrobial agents. sioc-journal.cnnih.gov

Rationale for Focused Investigation on this compound

A focused investigation into this compound is warranted by the potential for synergistic or novel properties arising from the combination of its constituent parts. The juxtaposition of the bulky, aliphatic cyclohexyl ring with the electron-withdrawing, aromatic dichlorophenyl group creates a molecule with a unique steric and electronic profile.

This specific structure could serve as a valuable scaffold for the development of new bioactive compounds. The dichlorophenyl portion provides a platform for potential interactions with biological targets, while the cyclohexyl ketone functionality offers a handle for further chemical modification and diversification.

Furthermore, studying the synthesis and reactivity of this ketone can provide deeper insights into the influence of the 2,3-dichloro substitution pattern on the properties of aryl ketones. This specific isomerism can lead to distinct steric hindrance and electronic effects compared to other dichlorophenyl isomers, potentially influencing reaction outcomes and the properties of resulting materials.

Chemical and Physical Properties

Table 1: Physicochemical Properties of this compound

Property Value Source
CAS Number 898769-42-1 bldpharm.com
Molecular Formula C₁₃H₁₄Cl₂O bldpharm.com
Molecular Weight 257.16 g/mol bldpharm.com
Predicted Boiling Point 345.8 ± 27.0 °C epa.gov

| Predicted Density | 1.240 ± 0.06 g/cm³ | epa.gov |

Spectroscopic Data Analysis (Predicted)

The structural features of this compound suggest characteristic spectroscopic signatures.

Infrared (IR) Spectroscopy : The IR spectrum is expected to show a strong absorption band characteristic of a ketone's carbonyl (C=O) stretch, typically in the range of 1680-1715 cm⁻¹. The exact position would be influenced by the electronic effects of the dichlorophenyl ring. Aromatic C-H stretching and bending vibrations, as well as aliphatic C-H stretching from the cyclohexyl group, would also be present. qiboch.comlibretexts.org

Nuclear Magnetic Resonance (NMR) Spectroscopy :

¹H NMR: The spectrum would display signals for the aromatic protons on the dichlorophenyl ring, with their chemical shifts and coupling patterns determined by the 2,3-substitution. The protons of the cyclohexyl ring would appear as a complex set of multiplets in the aliphatic region of the spectrum.

¹³C NMR: A signal for the carbonyl carbon would be expected in the downfield region (typically 190-220 ppm). libretexts.org Signals for the aromatic carbons of the dichlorophenyl ring and the aliphatic carbons of the cyclohexyl ring would also be observed. libretexts.org

Mass Spectrometry (MS) : The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. Due to the presence of two chlorine atoms, a characteristic isotopic pattern for the molecular ion and chlorine-containing fragments would be expected.

Potential Synthetic Routes

The synthesis of this compound can be envisioned through established synthetic methodologies.

Friedel-Crafts Acylation : A common method would involve the Friedel-Crafts acylation of 1,2-dichlorobenzene (B45396) with cyclohexanecarbonyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). chemguide.co.uklibretexts.org This reaction would directly form the desired ketone, although the regioselectivity of the acylation on the 1,2-dichlorobenzene ring would need to be controlled.

Grignard Reaction : An alternative route could involve the reaction of a Grignard reagent derived from 1-bromo-2,3-dichlorobenzene (B155788) with cyclohexanecarboxaldehyde, followed by oxidation of the resulting secondary alcohol to the ketone. mnstate.edulibretexts.org

Direct Synthetic Routes to Cyclohexyl Aryl Ketones

Direct routes involve the coupling of a cyclohexyl moiety with a dichlorophenyl group to form the target ketone in a relatively straightforward manner. These methods are often the most common approaches in organic synthesis for this class of compounds.

The Friedel-Crafts acylation, first developed in 1877, remains a cornerstone of electrophilic aromatic substitution for the synthesis of aryl ketones. thieme.com This reaction typically involves the treatment of an aromatic compound with an acyl chloride or anhydride in the presence of a strong Lewis acid catalyst, such as aluminum trichloride (AlCl₃). thieme.comchemguide.co.uk

For the synthesis of this compound, this approach would utilize 1,2-dichlorobenzene as the aromatic substrate and a cyclohexanecarbonyl derivative, most commonly cyclohexanecarbonyl chloride, as the acylating agent. The Lewis acid catalyst activates the acyl chloride by forming a highly electrophilic acylium ion, which is then attacked by the electron-rich aromatic ring. thieme.comkhanacademy.org

The reaction proceeds as follows:

Formation of the acylium ion: The Lewis acid (e.g., AlCl₃) coordinates to the chlorine atom of the cyclohexanecarbonyl chloride, facilitating its departure and generating a resonance-stabilized acylium ion.

Electrophilic attack: The π-electrons of the 1,2-dichlorobenzene ring attack the electrophilic acylium ion, forming a σ-complex (also known as an arenium ion).

Deprotonation: A weak base, typically the AlCl₄⁻ complex, removes a proton from the carbon bearing the new acyl group, restoring aromaticity to the ring and yielding the final ketone product. khanacademy.org

A significant challenge in the Friedel-Crafts acylation of substituted benzenes is controlling the regioselectivity. The two chlorine atoms on the 1,2-dichlorobenzene ring are electron-withdrawing and deactivating towards electrophilic substitution, yet they direct incoming electrophiles to the ortho and para positions. In this case, acylation could potentially occur at the 4- or 5-position. Steric hindrance from the adjacent chlorine atom and the bulky cyclohexyl group often favors substitution at the less hindered 4-position.

The reaction requires stoichiometric amounts of the Lewis acid because the product ketone can form a stable complex with the catalyst, rendering it inactive. thieme.comorganic-chemistry.org This necessitates a hydrolytic workup to break the complex and isolate the product, which can generate significant amounts of corrosive waste. thieme.com

ParameterDescription
Aromatic Substrate 1,2-Dichlorobenzene
Acylating Agent Cyclohexanecarbonyl chloride
Catalyst Aluminum trichloride (AlCl₃) (stoichiometric amount)
Key Intermediate Acylium ion
Potential Challenge Regioselectivity, catalyst deactivation by product complexation
Workup Hydrolytic, to decompose the ketone-catalyst complex

Reductive coupling reactions have emerged as powerful alternatives for C-C bond formation, including the synthesis of unsymmetrical ketones. These methods often employ transition-metal catalysts, such as nickel or palladium, to couple two different electrophiles under reducing conditions.

A general strategy for synthesizing aryl-alkyl ketones involves the nickel-catalyzed carbonylative reductive cross-coupling of alkyl halides with aryl halides. researchgate.net In this approach, carbon monoxide (often supplied by a surrogate like molybdenum hexacarbonyl, Mo(CO)₆) is inserted to form the ketone carbonyl group. This protocol demonstrates excellent compatibility with a wide range of functional groups and can be applied to primary, secondary, and tertiary alkyl electrophiles. researchgate.net Another approach is the direct reductive coupling of unactivated alkyl bromides with carboxylic acids, which can be achieved using a nickel catalyst. rsc.org

Magnesium can also mediate a transition-metal-free reductive coupling between aryl 2-pyridyl esters and aryl bromides to yield unsymmetrical diaryl ketones, a strategy that could be adapted for aryl-alkyl ketones. organic-chemistry.org These methods avoid the harsh, acidic conditions of Friedel-Crafts reactions and often proceed with higher functional group tolerance.

Coupling PartnersCatalyst SystemKey Features
Alkyl Halide + Aryl Halide + CO sourceNiI₂ / Dtbbpy / ZnBroad scope for alkyl and aryl groups; mild conditions. researchgate.net
Alkyl Bromide + Aryl AcidNickel catalystDirect coupling, avoids pre-functionalization of the acid. rsc.org
Aryl 2-Pyridyl Ester + Aryl BromideMagnesium (Mg)Transition-metal-free cross-electrophile coupling. organic-chemistry.org

Organometallic reagents, particularly organolithium compounds, are highly reactive nucleophiles widely used in the synthesis of ketones. chemarticle.comlibretexts.org The synthesis of this compound via this route could involve two main pathways:

Reaction of a 2,3-dichlorophenyllithium species with cyclohexanecarboxylic acid or its corresponding acid chloride.

Reaction of cyclohexyllithium with 2,3-dichlorobenzoic acid or its acid chloride.

The first pathway is often more practical. The 2,3-dichlorophenyllithium reagent can be prepared through a metal-halogen exchange, for example, by treating 1-bromo-2,3-dichlorobenzene with an alkyllithium reagent like n-butyllithium at low temperatures. saylor.org

The subsequent reaction with cyclohexanecarboxylic acid proceeds via deprotonation of the acid to form a lithium carboxylate, followed by the addition of a second equivalent of the organolithium reagent to generate a stable dilithium adduct. orgsyn.org This intermediate is then hydrolyzed during aqueous workup to yield the ketone. A significant side reaction is the further attack of the organolithium reagent on the newly formed ketone, leading to the formation of a tertiary alcohol. This can often be minimized by carefully controlling the stoichiometry and reaction conditions, such as adding the organolithium reagent to the carboxylic acid. orgsyn.org

Alternatively, reacting the organolithium reagent with an acyl chloride can also produce the ketone. However, this method is often more prone to the formation of the tertiary alcohol byproduct due to the high reactivity of the acyl chloride.

Organometallic ReagentAcyl SourceIntermediateKey Consideration
2,3-DichlorophenyllithiumCyclohexanecarboxylic acidDilithium salt adductStoichiometry control is crucial to prevent tertiary alcohol formation. orgsyn.org
2,3-DichlorophenyllithiumCyclohexanecarbonyl chlorideKetoneHighly reactive, often leads to over-addition byproduct.
Cyclohexyllithium2,3-Dichlorobenzoic acidDilithium salt adductRequires preparation of cyclohexyllithium from a cyclohexyl halide.

Advanced C-C Bond Formation Strategies for Ketone Scaffolds

Modern organic synthesis focuses on developing more atom- and step-economical methods. These advanced strategies often involve catalytic C-H bond activation or sophisticated annulation reactions to build complex molecular architectures from simpler precursors.

Direct C-H functionalization represents a powerful and efficient strategy for forming C-C bonds, as it avoids the need for pre-functionalized starting materials like organometallics or organic halides. chemrxiv.org Recent advances have enabled the palladium-catalyzed, non-directed C-H alkylation of arenes and heteroarenes for the synthesis of β-(hetero)aryl ketones. acs.orgchemrxiv.org

This methodology utilizes a dual-ligand system, often combining a quinoxaline-based ligand with a monoprotected amino acid (MPAA) ligand, to achieve high reactivity and regioselectivity. chemrxiv.orgchemrxiv.org The reaction couples an arene with an allylic alcohol, where the C-H bond of the arene is directly alkylated. Mechanistic studies suggest that C-H activation is the rate-determining step and proceeds through a concerted metalation-deprotonation (CMD) pathway. acs.org While this specific method yields β-aryl ketones, the underlying principle of ligand-enabled C-H activation provides a blueprint for developing future reactions that could directly couple cyclohexyl groups to an activated C-H bond on the dichlorobenzene ring to form the target ketone.

The key advantages of this approach include:

Atom Economy: Avoids the generation of stoichiometric byproducts typical of cross-coupling reactions. chemrxiv.org

Step Economy: Reduces the number of synthetic steps by eliminating the need for pre-functionalization.

Novel Reactivity: Allows for the functionalization of otherwise inert C-H bonds, offering new pathways for molecular diversification. acs.org

Annulation reactions are processes in which a new ring is constructed onto a pre-existing molecular fragment through the formation of two new bonds. scripps.edu Instead of coupling a pre-formed cyclohexyl ring, an annulation strategy would build the six-membered ring onto a precursor already containing the 2,3-dichlorophenyl ketone moiety.

The Robinson annulation is a classic and powerful method for forming six-membered rings. nih.gov A hypothetical application to form a structure related to the target compound could involve:

Michael Addition: A nucleophilic enolate adds to an α,β-unsaturated ketone (a Michael acceptor). For this synthesis, one might envision a precursor containing a 2,3-dichlorobenzoyl group attached to a suitable Michael donor or acceptor.

Intramolecular Aldol (B89426) Condensation: The product of the Michael addition then undergoes an intramolecular aldol reaction, where an enolate attacks a ketone or aldehyde within the same molecule, followed by dehydration to form a cyclohexenone ring.

Reduction: The resulting cyclohexenone can be reduced to the saturated cyclohexyl ring.

This strategy offers a high degree of control over the stereochemistry of the newly formed ring. While more complex than direct coupling methods, annulation provides a versatile pathway for constructing densely functionalized cyclic systems. nih.govorganic-chemistry.org

Synthetic Approaches to this compound and Structurally Related Aryl Ketones

While specific synthetic methodologies for this compound are not extensively detailed in publicly available literature, its synthesis can be understood through established and analogous reactions for constructing aryl ketones. The formation of such compounds relies on fundamental carbon-carbon bond-forming reactions. This article explores relevant synthetic strategies, focusing on methodologies that yield functionalized ketones and derivatives, which are crucial intermediates in organic synthesis.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H14Cl2O B1368626 Cyclohexyl 2,3-dichlorophenyl ketone CAS No. 898769-42-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

cyclohexyl-(2,3-dichlorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14Cl2O/c14-11-8-4-7-10(12(11)15)13(16)9-5-2-1-3-6-9/h4,7-9H,1-3,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZBBXEJJJGTKCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)C2=C(C(=CC=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60642607
Record name Cyclohexyl(2,3-dichlorophenyl)methanone
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URL https://comptox.epa.gov/dashboard/DTXSID60642607
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Molecular Weight

257.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898769-42-1
Record name Cyclohexyl(2,3-dichlorophenyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898769-42-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclohexyl(2,3-dichlorophenyl)methanone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Transformation Pathways of Cyclohexyl 2,3 Dichlorophenyl Ketone

Carbonyl Group Reactivity

The ketone's carbonyl group is a primary site for chemical transformations, characterized by the polarized carbon-oxygen double bond which renders the carbon atom electrophilic and susceptible to attack by nucleophiles.

Nucleophilic Addition Reactions

The most fundamental reaction of the carbonyl group in Cyclohexyl 2,3-dichlorophenyl ketone is nucleophilic addition. masterorganicchemistry.com In this process, a nucleophile attacks the electrophilic carbonyl carbon, leading to the cleavage of the pi (π) bond and the formation of a tetrahedral alkoxide intermediate. libretexts.org This intermediate is then typically protonated to yield an alcohol. The rate and reversibility of the addition depend on the nucleophile's strength; strong nucleophiles like organometallic reagents or hydrides result in irreversible additions, whereas weaker nucleophiles lead to reversible reactions. masterorganicchemistry.com

The geometry of the carbonyl carbon changes from trigonal planar (sp² hybridized) to tetrahedral (sp³ hybridized) during the reaction. libretexts.org Due to the presence of two different substituents on the carbonyl carbon (a cyclohexyl group and a 2,3-dichlorophenyl group), the product of the nucleophilic addition will be a chiral center. The nucleophile can attack from either face of the planar carbonyl group, potentially leading to a racemic mixture of enantiomers unless a chiral reagent or catalyst is employed. libretexts.org

Table 1: Examples of Nucleophilic Addition Reactions

Nucleophile (Reagent)Product TypeGeneral Reaction
Hydride ion (:H⁻) (from NaBH₄, LiAlH₄)Secondary AlcoholC₁₃H₁₄Cl₂O + [H] → C₁₃H₁₆Cl₂O
Grignard Reagent (R-MgX)Tertiary AlcoholC₁₃H₁₄Cl₂O + R-MgX → C₁₃H₁₅Cl₂OR (after workup)
Cyanide ion (:CN⁻) (from HCN)CyanohydrinC₁₃H₁₄Cl₂O + HCN → C₁₄H₁₅Cl₂NO

Reductive Transformations of the Ketone Functionality

The ketone functionality can be reduced to either a secondary alcohol or a methylene (B1212753) group (CH₂), depending on the reagents and reaction conditions used.

Reduction to a secondary alcohol is commonly achieved using metal hydride reagents. Sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are effective for this transformation, with the hydride ion (H⁻) acting as the nucleophile. libretexts.org These reactions typically proceed in alcoholic or ethereal solvents.

For a more complete reduction that removes the carbonyl oxygen entirely to form a methylene group, two primary methods are employed: the Wolff-Kishner reduction and the Clemmensen reduction. youtube.com

Wolff-Kishner Reduction: This method involves the formation of a hydrazone intermediate by reacting the ketone with hydrazine (B178648) (H₂NNH₂), followed by treatment with a strong base like potassium hydroxide (B78521) (KOH) at high temperatures. youtube.com

Clemmensen Reduction: This procedure uses zinc amalgam (Zn(Hg)) in the presence of concentrated hydrochloric acid (HCl) to reduce the ketone to an alkane. youtube.com

These deoxygenation reactions transform this compound into (2,3-dichlorophenyl)cyclohexylmethane.

Oxidation and C(CO)–C(alkyl) Bond Cleavage Processes

While ketones are generally resistant to oxidation compared to aldehydes, they can be cleaved under harsh conditions, such as treatment with strong oxidizing agents at elevated temperatures. This process often involves the cleavage of the carbon-carbon bond adjacent to the carbonyl group. For an unsymmetrical ketone like this compound, this cleavage can occur on either side of the carbonyl group, leading to a mixture of carboxylic acids.

Recent methodologies have explored electrochemical oxidative C-C bond cleavage as a route to form other functional groups like amides under catalyst-free conditions. researchgate.net Another process involves the hydroxide-mediated cleavage of benzylic ketones, which could potentially cleave the bond between the carbonyl carbon and the dichlorophenyl ring. dtu.dk

Formation of Acetals and Thioketals

In the presence of an acid catalyst, this compound can react reversibly with alcohols to form acetals. The reaction proceeds via a hemiacetal intermediate. libretexts.org Initially, one molecule of alcohol adds to the carbonyl group to form the hemiacetal. A second molecule of alcohol then displaces the hydroxyl group of the hemiacetal, which is protonated by the acid catalyst to become a good leaving group (water), ultimately forming the acetal. libretexts.orglibretexts.org Using a diol, such as ethylene (B1197577) glycol, results in the formation of a cyclic acetal, a common strategy for protecting the ketone functional group during other chemical transformations. libretexts.org

Similarly, the reaction with thiols (R-SH) under acidic conditions yields thioketals. The sulfur analogues are formed when one or two equivalents of a thiol react with the ketone. Dithioketals, formed from two thiol equivalents, are particularly stable and useful in synthesis. wikipedia.org For instance, they can be reduced to a methylene group using Raney nickel in a reaction known as the Mozingo reduction. wikipedia.org

Table 2: Acetal and Thioketal Formation

ReagentCatalystIntermediateFinal Product
2 eq. Methanol (CH₃OH)Acid (e.g., H₂SO₄)HemiacetalAcetal
Ethylene GlycolAcid (e.g., H₂SO₄)HemiacetalCyclic Acetal
2 eq. Ethanethiol (CH₃CH₂SH)Acid (e.g., H₂SO₄)HemithioketalDithioketal

Reactivity of the Dichlorophenyl Moiety

The dichlorophenyl ring is the site for electrophilic aromatic substitution, a characteristic reaction of aromatic compounds. uci.edu The rate and regioselectivity of this substitution are governed by the electronic properties of the substituents already present on the ring.

Electrophilic Aromatic Substitution Patterns on the Chlorinated Phenyl Ring

The 2,3-dichlorophenyl ring of the ketone has three substituents influencing the position of any incoming electrophile: two chlorine atoms and the cyclohexyl ketone group.

Directing Effects of Substituents:

Chlorine atoms: Halogens are deactivating groups due to their inductive electron-withdrawing effect, making the ring less reactive than benzene. However, they are ortho, para-directors because their lone pairs can donate electron density through resonance, stabilizing the carbocation intermediate (arenium ion) formed during ortho or para attack. uci.eduvanderbilt.edu

Cyclohexyl ketone group: The carbonyl group is strongly deactivating due to both inductive and resonance effects that withdraw electron density from the aromatic ring. This deactivation makes electrophilic substitution significantly more difficult and requires harsher reaction conditions. The ketone group is a meta-director. vanderbilt.edu

Combined Influence and Predicted Regioselectivity: The positions on the ring are C1 (attached to the ketone), C2-Cl, C3-Cl, C4-H, C5-H, and C6-H. The available positions for substitution are C4, C5, and C6.

The powerful meta-directing and deactivating effect of the ketone group at C1 directs incoming electrophiles to the C5 position.

The chlorine at C2 directs ortho (to C1, already substituted) and para (to C5).

The chlorine at C3 directs ortho (to C2 and C4) and para (to C6).

Potential for Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)

The 2,3-dichloro-substituted phenyl ring of this compound presents two potential sites for carbon-carbon bond formation via cross-coupling reactions. The chlorine atoms on the aromatic ring are potential leaving groups for catalytic cycles, such as those in Suzuki-Miyaura, Stille, Negishi, or Hiyama couplings. youtube.comrsc.org These reactions are fundamental in organic synthesis for creating biaryl compounds or introducing new alkyl or aryl substituents. organic-chemistry.org

The reactivity of the aryl chlorides in such transformations is influenced by the electronic environment of the aromatic ring and the steric hindrance around the carbon-chlorine bonds. In the context of Suzuki-Miyaura coupling, an organoboron reagent would react with the dichlorophenyl ketone in the presence of a palladium catalyst and a base. mdpi.comsciforum.net The reaction's success would depend on the catalyst system's ability to undergo oxidative addition into one of the C-Cl bonds. Generally, aryl chlorides are less reactive than corresponding bromides or iodides, often requiring more specialized and reactive catalyst systems, such as those employing bulky, electron-rich phosphine (B1218219) ligands. nih.gov

The presence of the cyclohexyl ketone moiety, an electron-withdrawing group, can influence the reactivity of the adjacent C-Cl bond (at the C2 position). This electronic effect may render the C2-Cl bond more susceptible to oxidative addition by a low-valent palladium catalyst compared to the C3-Cl bond. However, the steric bulk of the adjacent cyclohexyl ketone group could conversely hinder the approach of the catalyst to the C2 position, potentially favoring reaction at the C3 position. Selective mono-arylation at either the C2 or C3 position would be a significant challenge, likely requiring careful optimization of catalysts, ligands, and reaction conditions. rsc.org A subsequent coupling at the remaining position could potentially lead to di-substituted products.

While direct studies on this compound are not prevalent, the extensive literature on Suzuki-Miyaura and other cross-coupling reactions involving dichloroarenes provides a strong basis for predicting its reactivity. mdpi.comnih.gov For instance, selective couplings have been achieved on other dichloroaromatic systems by tuning electronic effects and steric factors.

Table 1: Overview of Common Cross-Coupling Reactions and Their Components

Reaction NameNucleophile (R'-M)Electrophile (R-X)Catalyst
Suzuki-MiyauraBoronic acid/ester (R'-B(OR)₂)Aryl/vinyl halide/triflatePalladium(0) complex
StilleOrganotin (R'-SnR₃)Aryl/vinyl halide/triflatePalladium(0) complex
NegishiOrganozinc (R'-ZnX)Aryl/vinyl/alkyl halide/triflatePalladium(0) or Nickel(0) complex
HiyamaOrganosilane (R'-SiR₃)Aryl/vinyl halide/triflatePalladium(0) complex

Reactivity of the Cyclohexyl Ring

The reactivity of the cyclohexyl portion of the molecule is dominated by the presence of the adjacent carbonyl group. This group activates the α-carbons (the carbon atoms next to the carbonyl), making the attached hydrogen atoms (α-hydrogens) acidic and susceptible to removal by a base. This characteristic is the foundation for a variety of important transformations.

α-Alkylation and Related Carbonyl-Adjacent Transformations

The α-alkylation of ketones is a fundamental carbon-carbon bond-forming reaction. nih.gov In the case of this compound, the presence of α-hydrogens on the cyclohexyl ring allows for deprotonation to form an enolate intermediate. This nucleophilic enolate can then react with an alkyl halide or other electrophile to form a new C-C bond at the α-position. google.comresearchgate.net

The reaction is typically carried out using a strong base, such as lithium diisopropylamide (LDA), to irreversibly form the enolate, followed by the addition of an alkylating agent. The regioselectivity of this reaction is inherently controlled, as only the cyclohexyl ring possesses α-hydrogens. The general mechanism involves the abstraction of an α-proton by a base to form the enolate, which then acts as a nucleophile, attacking the electrophilic alkyl halide in an SN2 reaction. google.com

Recent advancements in this area include the use of photocatalysts, such as quantum dots, to activate the α-C–H bond without the need for strong bases or directing groups. chemistryviews.org Cooperative catalysis, combining enamine and transition metal catalysis, has also been developed for the direct α-alkylation of cyclic ketones with simple alkenes. nih.gov These modern methods offer milder and more atom-economical routes to α-functionalized ketones. chemistryviews.org

Ring Expansion and Rearrangement Pathways

The cyclohexyl ring, particularly due to its ketone functionality, can undergo several types of rearrangement and ring-expansion reactions. These transformations are valuable for synthesizing larger ring systems, which can be challenging to form through direct cyclization methods. researchgate.net

One notable pathway is the Tiffeneau-Demjanov rearrangement. This reaction sequence typically involves the conversion of the ketone to a β-amino alcohol, followed by treatment with nitrous acid to form a diazonium ion. The subsequent rearrangement involves the migration of a carbon atom of the ring, leading to a one-carbon ring expansion and the expulsion of nitrogen gas. youtube.com For this compound, this would result in a cycloheptanone (B156872) derivative. The migratory aptitude of the groups attached to the carbon bearing the aminomethyl group influences the reaction's outcome. stackexchange.com

Another potential rearrangement is the Baeyer-Villiger oxidation, which converts a cyclic ketone into a lactone (a cyclic ester). This reaction is typically carried out with a peroxy acid. In this process, an oxygen atom is inserted between the carbonyl carbon and one of the adjacent α-carbons. For unsymmetrical ketones, the regioselectivity is determined by the migratory aptitude of the adjacent carbon groups, with more substituted carbons generally migrating preferentially. In the Baeyer-Villiger rearrangement, the migratory aptitude follows the order: tertiary alkyl > cyclohexyl > secondary alkyl > phenyl. wiley-vch.de

Furthermore, radical-mediated rearrangements are also possible. For instance, a cyclohexyl radical can rearrange to a cyclopentylmethyl radical through ring-opening followed by a 5-exo ring-closure, particularly when stabilizing substituents are present. nih.gov Photochemical reactions, such as the Norrish Type-I cleavage, can also lead to ring-opened biradical intermediates that can subsequently rearrange to form different products, with the specific pathways influenced by the ring strain of the starting ketone. nih.gov

Table 2: Potential Rearrangement and Ring Expansion Reactions

Reaction NameReagentsIntermediateProduct Type
Tiffeneau-Demjanov1. HCN/KCN, then reduction 2. HNO₂Diazonium ionRing-expanded ketone
Baeyer-Villiger OxidationPeroxy acid (e.g., m-CPBA)Criegee intermediateLactone
Radical RearrangementRadical initiatorCyclohexyl radicalRearranged radical (e.g., cyclopentylmethyl)
Büchner–Curtius–SchlotterbeckDiazocarbonyl, Lewis acidCarbocationRing-expanded ketone

Mechanistic Investigations of Reactions Involving Cyclohexyl 2,3 Dichlorophenyl Ketone

Elucidation of Catalytic Cycles in Ketone Synthesis

The synthesis of aryl ketones such as Cyclohexyl 2,3-dichlorophenyl ketone is commonly achieved through Friedel-Crafts acylation. researchgate.netresearchgate.net This reaction involves the electrophilic substitution of an acyl group onto an aromatic ring. The synthesis of the target compound would typically involve the reaction of 1,2-dichlorobenzene (B45396) with cyclohexanecarbonyl chloride, facilitated by a Lewis acid catalyst.

A general catalytic cycle for the Lewis acid-catalyzed Friedel-Crafts acylation proceeds as follows:

Activation of the Acyl Halide : The Lewis acid (e.g., AlCl₃, FeCl₃) coordinates to the halogen atom of the cyclohexanecarbonyl chloride. youtube.com This coordination polarizes the carbon-halogen bond, making the carbonyl carbon highly electrophilic.

Formation of the Acylium Ion : The polarized complex can then dissociate to form a resonance-stabilized acylium ion. This species is a potent electrophile.

Electrophilic Aromatic Substitution : The electron-rich aromatic ring of 1,2-dichlorobenzene attacks the electrophilic carbon of the acylium ion. This step forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. youtube.com

Restoration of Aromaticity : A base, typically the [AlCl₄]⁻ complex formed in the first step, abstracts a proton from the carbon atom bearing the new acyl group. This step restores the aromaticity of the dichlorophenyl ring and regenerates the Lewis acid catalyst, allowing it to participate in another cycle. youtube.com

Product Formation : The final product, this compound, is formed. An aqueous workup is often required to decompose the complex formed between the catalyst and the product ketone. youtube.com

The use of reusable solid acid catalysts like zeolites is a more environmentally friendly alternative to traditional stoichiometric Lewis acids. researchgate.net

Table 1: Key Intermediates in Friedel-Crafts Acylation Catalytic Cycle

Step Intermediate/Complex Role
1 Cyclohexanecarbonyl chloride-AlCl₃ Complex Activated Acyl Halide
2 Cyclohexyl Acylium Ion Electrophile
3 Sigma Complex (Arenium Ion) Carbocation Intermediate

Understanding Structure-Reactivity Relationships in Cyclohexyl Aryl Ketones

The reactivity of this compound is significantly influenced by its unique structural features: the bulky, non-planar cyclohexyl group and the electron-deficient 2,3-dichlorophenyl ring.

Electronic Effects : The two chlorine atoms on the phenyl ring are strongly electron-withdrawing due to their high electronegativity (inductive effect). This effect deactivates the aromatic ring, making it less susceptible to further electrophilic substitution compared to unsubstituted benzene. The electron withdrawal also increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

Steric Effects : The cyclohexyl group is a bulky substituent that can sterically hinder approaches to the carbonyl carbon and the adjacent α-carbon. Similarly, the chlorine atom at the ortho (2-position) of the phenyl ring provides significant steric hindrance around the carbonyl group. This steric congestion can influence reaction rates and may affect the stereoselectivity of reactions involving the α-carbon. nih.gov

Conformational Factors : The cyclohexyl ring exists predominantly in a chair conformation. The orientation of the carbonyl group relative to the phenyl ring can be influenced by steric interactions. In related phenyl ketones, the molecule may adopt a twisted conformation to minimize steric strain, which can, in turn, affect conjugation between the phenyl ring and the carbonyl group. nih.gov This balance between electronic stabilization (through conjugation) and steric hindrance is a key determinant of reactivity.

A computational study on the reactivity of different cyclopropyl (B3062369) ketones found that aryl groups enhance reactivity by stabilizing ketyl radical intermediates through conjugation, while alkyl groups like cyclohexyl may present lower steric hindrance in subsequent radical trapping steps. nih.gov For this compound, a balance exists between the electronic effects of the dichlorophenyl group and the steric and conformational properties of the cyclohexyl moiety.

Radical-Mediated Reaction Mechanisms

This compound can participate in reactions proceeding through radical intermediates, particularly under photoredox catalysis conditions. nih.gov A common pathway involves the formation of a ketyl radical.

A plausible mechanism for a radical-mediated reaction, such as a photoredox-catalyzed coupling, is as follows:

Photoexcitation of Catalyst : A photocatalyst (e.g., an iridium or ruthenium complex, or an organic dye) absorbs light and is promoted to an excited state. nih.gov

Single Electron Transfer (SET) : The excited photocatalyst can engage in a single electron transfer with the ketone. Depending on the catalyst's properties, this can be either an oxidative or reductive quenching cycle. In a reductive quenching cycle, the excited catalyst would donate an electron to the ketone.

Ketyl Radical Formation : Upon accepting an electron, the carbonyl group of this compound is reduced to form a ketyl radical anion. This intermediate is a key reactive species. nih.gov The presence of the aryl group can help stabilize this radical through resonance.

Radical Coupling : The ketyl radical can then couple with another radical species present in the reaction mixture. For example, in a β-functionalization of a cyclic ketone, a β-enaminyl radical could be generated concurrently through oxidation of an enamine, and these two radicals would then couple. nih.gov

Product Formation and Catalyst Regeneration : After the coupling event, a subsequent protonation or electron transfer step yields the final product and regenerates the ground-state photocatalyst, completing the catalytic cycle.

Radical-mediated pathways can also lead to C-C bond cleavage, especially in strained cyclic systems, although this is less common for unstrained cyclohexanones unless an intramolecular radical is positioned to facilitate the cleavage. nih.gov

Concerted Metalation Deprotonation (CMD) in C-H Activation Pathways

The carbonyl group of this compound can act as a weak coordinating directing group in transition metal-catalyzed C-H activation reactions. nih.gov One of the key mechanisms for such transformations is Concerted Metalation Deprotonation (CMD). This pathway is common for high-valent, late transition metals like Pd(II), Rh(III), and Ru(II). wikipedia.org

The CMD mechanism for C-H activation directed by the ketone would proceed via the following steps:

Coordination : The ketone's carbonyl oxygen coordinates to the metal center (e.g., Pd(II)). This coordination brings the catalyst into proximity with C-H bonds on both the dichlorophenyl ring (at the ortho position) and the cyclohexyl ring.

Formation of a Sigma Complex : The metal center interacts with a target C-H bond, forming a metal-hydrocarbon sigma complex.

Concerted Transition State : The defining feature of the CMD mechanism is a single, cyclic transition state where several bond-forming and bond-breaking events occur simultaneously. A base, typically a carboxylate anion (like acetate (B1210297) or pivalate) associated with the catalyst, abstracts the proton from the C-H bond. wikipedia.orgnih.gov Concurrently, the carbon atom forms a new bond to the metal center, and the original C-H bond is cleaved. wikipedia.org

Formation of a Cyclometalated Intermediate : This concerted step results in the formation of a stable cyclometalated intermediate (e.g., a palladacycle), where the metal is part of a new ring structure that includes the ketone substrate.

Functionalization and Catalyst Regeneration : The cyclometalated intermediate can then react with other reagents (e.g., through oxidative addition followed by reductive elimination in a cross-coupling reaction) to form the functionalized product and regenerate the active catalyst. nih.gov

Table 2: Comparison of C-H Activation Mechanisms

Mechanism Key Feature Intermediate Role of Base
Concerted Metalation Deprotonation (CMD) Single, concerted transition state Cyclometalated species Acts as a proton shuttle in the transition state
Oxidative Addition Direct insertion of metal into C-H bond Metal hydride species Not directly involved in C-H cleavage

| Electrophilic Substitution | Attack of electrophilic metal on C-H bond | Wheland-type intermediate | Not directly involved in C-H cleavage |

Mechanistic Divergence in Multi-Component Reactions (e.g., Aldol (B89426) Condensation vs. Mannich-type pathways)

Multi-component reactions (MCRs) are efficient processes where three or more reactants combine in a single operation to form a product that incorporates portions of all reactants. rsc.org this compound can potentially participate in MCRs, and the specific pathway taken, such as an Aldol condensation or a Mannich-type reaction, depends critically on the nature of the electrophile present. libretexts.orgmasterorganicchemistry.com

The divergence between these two pathways originates from the first key step following the formation of a nucleophilic enol or enolate from the ketone.

Aldol Condensation Pathway :

Nucleophile Formation : In the presence of an acid or base, this compound can form its corresponding enol or enolate.

Electrophilic Partner : The electrophile is another carbonyl compound (an aldehyde or ketone). wikipedia.org

Mechanism : The enol/enolate performs a nucleophilic attack on the carbonyl carbon of the electrophile. libretexts.org This forms a β-hydroxy ketone (the aldol addition product). Under heating or strong acidic/basic conditions, this adduct can undergo dehydration to form an α,β-unsaturated ketone (the aldol condensation product). libretexts.orgjackwestin.com

Mannich-type Reaction Pathway :

Nucleophile Formation : The same enol or enolate of this compound is formed.

Electrophilic Partner : The electrophile is an iminium ion. makingmolecules.com This ion is typically pre-formed in situ from the reaction of an aldehyde (often formaldehyde) and a secondary amine in the presence of an acid. masterorganicchemistry.com

Mechanism : The enol/enolate attacks the electrophilic carbon of the iminium ion. makingmolecules.com This C-C bond formation is followed by a proton transfer to yield the final product, a β-amino ketone, known as a Mannich base.

The mechanistic divergence is therefore controlled by the reaction conditions and the specific reactants employed. If the reaction mixture contains an aldehyde and a secondary amine under acidic conditions, the formation of the more electrophilic iminium ion will favor the Mannich pathway. In the absence of an amine, the carbonyl compound itself will act as the electrophile, leading to the Aldol pathway.

Stereochemical Aspects and Asymmetric Synthesis Involving Cyclohexyl 2,3 Dichlorophenyl Ketone

Enantioselective Reduction of Ketones to Chiral Alcohols

The conversion of prochiral ketones into chiral, non-racemic alcohols is a fundamental transformation in organic synthesis. wikipedia.org This process, known as enantioselective ketone reduction, is crucial for producing stereodefined alcohols that serve as key building blocks for more complex molecules. wikipedia.org A variety of methods have been developed to achieve high levels of enantioselectivity, broadly categorized into stoichiometric and catalytic approaches.

Stoichiometric reducing agents, such as lithium aluminium hydride and sodium borohydride (B1222165), can be modified with chiral ligands to induce asymmetry. wikipedia.org However, the requirement of a stoichiometric amount of the chiral modifier is a significant drawback. wikipedia.org

Catalytic methods offer a more efficient alternative. One prominent strategy involves the use of oxazaborolidine catalysts, often in conjunction with borane (B79455) or catecholborane as the stoichiometric reducing agent. wikipedia.org These catalysts have proven effective for the reduction of simple ketones. wikipedia.org

Transition metal-catalyzed reactions represent another major area of development. These methods employ inexpensive reductants like hydrogen gas (H₂), formic acid (HCO₂H), or isopropanol (B130326) ((CH₃)₂CHOH). wikipedia.org The latter two are utilized in transfer hydrogenation reactions. Asymmetric induction is achieved through the use of a chiral Lewis basic ligand in catalytic amounts. For ketone substrates capable of chelating the metal catalyst, transition metal-catalyzed reactions can offer higher enantioselectivities and fewer side reactions compared to oxazaborolidine reductions. wikipedia.org

A well-established method for synthesizing enantiopure alcohols is the Midland Alpine borane reduction, which uses a chiral organoborane derived from α-pinene and 9-borabicyclo[3.3.1]nonane (9-BBN). wikipedia.org This reagent effectively differentiates the enantiotopic faces of a ketone, leading to high enantioselectivity, particularly for ketones with low steric hindrance on one side. wikipedia.org

Biocatalysis has also emerged as a powerful tool for the asymmetric reduction of prochiral ketones. Plant tissues from sources such as apples, carrots, and potatoes have been shown to catalyze the reduction of various ketones with high enantioselectivity, offering an environmentally friendly approach to producing chiral alcohols. nih.gov

Table 1: Comparison of Catalytic Systems for Enantioselective Ketone Reduction

Catalytic SystemReductantAdvantagesDisadvantages
OxazaborolidinesBorane, CatecholboraneEffective for simple ketones. wikipedia.orgStoichiometric use of borane.
Transition Metals (e.g., Ru, Rh, Ir)H₂, HCO₂H, IsopropanolHigh enantioselectivity, use of cheap reductants. wikipedia.orgCatalyst sensitivity, potential for side reactions.
Midland Alpine Borane9-BBN/α-pineneHigh enantioselectivity for sterically unbiased ketones. wikipedia.orgStoichiometric use of chiral reagent.
Plant Tissue BiocatalystsEndogenous reductantsEnvironmentally friendly, high enantioselectivity. nih.govSubstrate scope can be limited.

Diastereoselective Synthesis of Cyclohexyl Ketone Derivatives

While the direct diastereoselective synthesis of derivatives from "Cyclohexyl 2,3-dichlorophenyl ketone" is not specifically documented in the provided search results, general principles of diastereoselective reactions involving ketones can be applied. Diastereoselectivity often arises when a molecule already containing a chiral center undergoes a reaction that creates a new stereocenter. The existing stereocenter influences the direction of attack of the incoming reagent, leading to the preferential formation of one diastereomer over the other.

For instance, in the context of ketone functionalization, if a chiral auxiliary were attached to the cyclohexyl or dichlorophenyl ring of the target molecule, subsequent reactions at the carbonyl group or adjacent positions could proceed with a high degree of diastereocontrol. The steric and electronic properties of the chiral auxiliary would dictate the facial selectivity of the reaction.

Asymmetric C-H Functionalization Strategies Utilizing Chiral Directing Groups

The direct functionalization of C-H bonds is a highly sought-after transformation in organic synthesis as it offers a more atom-economical approach to creating complexity. Achieving enantioselectivity in such reactions is a significant challenge. One successful strategy involves the use of chiral transient directing groups. snnu.edu.cn

This approach relies on the temporary and reversible formation of a chiral directing group from a functional group already present in the substrate. snnu.edu.cn For a ketone like "this compound," the carbonyl group could react with a chiral amine to form a chiral imine in situ. This transient chiral imine can then direct a metal catalyst to a specific C-H bond, enabling its enantioselective functionalization. After the reaction, the directing group is hydrolyzed, regenerating the ketone and releasing the chiral product. snnu.edu.cnnih.gov

The use of chiral α-amino acids as transient directing groups in palladium(II)-catalyzed enantioselective C(sp³)-H arylation of ketones has been reported, demonstrating the feasibility of this strategy for functionalizing C-H bonds in the vicinity of a ketone. nih.gov

Catalytic Asymmetric Allylboration of Ketones

Catalytic asymmetric allylboration is a powerful method for the synthesis of chiral homoallylic alcohols, which are versatile synthetic intermediates. ed.ac.ukdoi.org This reaction involves the addition of an allylboron species to a ketone in the presence of a chiral catalyst. doi.org

The development of this field has expanded from the use of unsubstituted allylboronates to a variety of substituted allylboron reagents, allowing for greater control over the structure of the product. doi.org The reaction typically proceeds through a Zimmerman-Traxler-type transition state, where the stereochemistry of the newly formed alcohol and the adjacent stereocenter is controlled by the chiral catalyst and the geometry of the allylboron reagent. ed.ac.uk

A simple and effective procedure for the catalytic asymmetric allylation of ketones utilizes titanium tetraisopropoxide, BINOL as a chiral ligand, and tetraallylstannane as the allylating agent. This system has been shown to be effective for a range of ketone substrates, affording tertiary homoallylic alcohols in good yields and with high levels of enantioselectivity. nih.gov

Chiral Ligand Design and Application in Cyclohexyl Ketone Chemistry

The design and synthesis of novel chiral ligands are central to the advancement of asymmetric catalysis. dicp.ac.cnnih.gov The success of an enantioselective reaction is often highly dependent on the structure of the chiral ligand, which creates a chiral environment around the metal center and dictates the stereochemical outcome of the reaction. nih.gov

For reactions involving ketones, a wide variety of chiral ligands have been developed. These can be broadly classified based on their denticity (monodentate, bidentate, tridentate, etc.) and the nature of the coordinating atoms (e.g., phosphorus, nitrogen, oxygen). nih.gov

Tridentate chiral ligands are often considered advantageous for asymmetric reductions due to the formation of rigid metal complexes, which can lead to higher enantioselectivity. nih.gov The development of new chiral ligands that can induce "chiral switching," where the same ligand can produce either enantiomer of the product depending on the metal used, offers additional flexibility in asymmetric synthesis. nih.gov

The synthesis of structurally unique chiral ligands, such as those based on spirocyclic scaffolds, continues to be an active area of research. These rigid and well-defined ligands have shown great promise in a variety of asymmetric transformations. dicp.ac.cn

Computational and Theoretical Studies of Cyclohexyl 2,3 Dichlorophenyl Ketone

Density Functional Theory (DFT) Analyses

Density Functional Theory (DFT) has become a cornerstone of computational chemistry, offering a balance between accuracy and computational cost for the study of molecular systems. chemrxiv.orgnih.gov DFT methods are employed to investigate the electronic structure and properties of Cyclohexyl 2,3-dichlorophenyl ketone, providing a foundational understanding of its behavior at a molecular level.

Geometry Optimization and Vibrational Analysis

The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. For this compound, this involves finding the minimum energy conformation of the cyclohexyl ring (typically a chair conformation) and the relative orientation of the phenyl ring. nih.gov DFT calculations, often using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can predict bond lengths, bond angles, and dihedral angles with high accuracy. chemrxiv.orgmdpi.com

Following optimization, a vibrational frequency analysis is performed. This calculation serves two primary purposes: to confirm that the optimized structure corresponds to a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the molecule's infrared (IR) and Raman spectra. nih.gov The calculated vibrational modes can be assigned to specific molecular motions, such as the characteristic C=O stretch of the ketone group, C-Cl stretches of the dichlorophenyl ring, and various C-H bending and stretching modes of the cyclohexyl and phenyl moieties. nih.gov

Table 1: Predicted Geometrical Parameters for this compound (Illustrative Data)

This table presents hypothetical yet realistic data based on typical DFT calculations for similar molecules.

ParameterBond/AnglePredicted Value
Bond LengthC=O1.22 Å
C-Cl (ortho)1.74 Å
C-Cl (meta)1.73 Å
Bond AngleC-C(O)-C118.5°
Cl-C-C121.0°
Dihedral AngleC-C-C(O)-C45.0°

Electronic Structure Analysis (HOMO-LUMO Energy Gaps, FMOs)

The electronic properties of a molecule are largely governed by its Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its capacity to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity, kinetic stability, and electronic excitability. nih.govfrontiersin.org

Table 2: Frontier Molecular Orbital Energies and Related Parameters for this compound (Illustrative Data)

This table presents hypothetical yet realistic data based on typical DFT calculations for similar molecules.

ParameterValue (eV)
HOMO Energy-6.50
LUMO Energy-1.80
HOMO-LUMO Gap4.70

Molecular Electrostatic Potential (MESP) and Charge Density Distribution

A Molecular Electrostatic Potential (MESP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. nih.govnih.gov The MESP is plotted onto the electron density surface, with different colors representing varying electrostatic potentials. Regions of negative potential (typically shown in red) are electron-rich and susceptible to electrophilic attack, while areas of positive potential (usually in blue) are electron-poor and prone to nucleophilic attack.

In this compound, the most negative potential is anticipated to be located around the carbonyl oxygen atom due to its high electronegativity and lone pairs of electrons. The carbonyl carbon, conversely, would exhibit a positive potential, making it a prime target for nucleophiles. The dichlorophenyl ring will also display a complex potential distribution, with negative potential above and below the plane of the ring (due to the π-electron cloud) and positive potentials around the hydrogen atoms. The electron-withdrawing chlorine atoms create regions of positive potential on the halogen atoms themselves, a phenomenon known as a "sigma-hole," which can lead to halogen bonding interactions. researchgate.netrsc.org

Global and Local Chemical Reactivity Descriptors

Conceptual DFT provides a framework for quantifying the reactivity of a molecule through various descriptors. mdpi.com These can be categorized as global, describing the molecule as a whole, or local, indicating the reactivity of specific atomic sites. These descriptors are calculated from the energies of the FMOs. chemrxiv.org

Global Reactivity Descriptors include:

Chemical Potential (μ): A measure of the escaping tendency of an electron from a system.

Chemical Hardness (η): Resistance to a change in electron distribution. A larger HOMO-LUMO gap generally corresponds to a harder, less reactive molecule. frontiersin.org

Electronegativity (χ): The power of a species to attract electrons.

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons.

Local Reactivity Descriptors , such as Fukui functions, are used to identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks.

Table 3: Global Reactivity Descriptors for this compound (Illustrative Data)

This table presents hypothetical yet realistic data based on typical DFT calculations for similar molecules.

DescriptorFormulaValue (eV)
Chemical Potential (μ)(EHOMO + ELUMO) / 2-4.15
Chemical Hardness (η)(ELUMO - EHOMO) / 22.35
Electronegativity (χ)4.15
Electrophilicity Index (ω)μ2 / 2η3.66

Reaction Mechanism Elucidation through Computational Modeling

Beyond static properties, computational modeling can be used to explore the dynamic processes of chemical reactions involving this compound. This involves mapping the energy changes as reactants transform into products.

Potential Energy Surface (PES) Mapping

A Potential Energy Surface (PES) is a multidimensional surface that represents the energy of a chemical system as a function of its geometry. longdom.orgresearchgate.net By mapping the PES for a reaction, chemists can identify the lowest energy path from reactants to products, known as the reaction coordinate. Key features of a PES include minima, which correspond to stable reactants, products, and intermediates, and saddle points, which represent transition states—the highest energy point along the reaction coordinate. longdom.orgresearchgate.net

For reactions involving ketones, such as nucleophilic addition to the carbonyl group or enolate formation, computational modeling can be used to locate the transition state structures and calculate the activation energy (the energy barrier that must be overcome for the reaction to occur). scholarsresearchlibrary.comresearchgate.net For instance, in a nucleophilic addition reaction, the PES would show the energy changes as the nucleophile approaches the carbonyl carbon, forms a new bond, and the C=O double bond breaks. numberanalytics.com The activation energy obtained from the PES is crucial for understanding the kinetics of the reaction.

Energy Decomposition Analysis (EDA)

Energy Decomposition Analysis (EDA) is a computational method used to dissect the total interaction energy between two molecular fragments into physically meaningful components. This allows for a quantitative interpretation of the chemical bond, bridging quantum chemical calculations with traditional chemical bonding models. researchgate.net The interaction energy (ΔE_int) is typically broken down into several key terms:

Electrostatic (ΔE_elstat): Represents the classical electrostatic interaction (attraction or repulsion) between the unperturbed charge distributions of the fragments.

Pauli Repulsion (ΔE_Pauli): This is a destabilizing term that arises from the quantum mechanical repulsion between electrons of the same spin when two fragments are brought together. It is also known as exchange repulsion and is responsible for steric hindrance. researchgate.net

Orbital Interaction (ΔE_orb): This stabilizing term accounts for the charge transfer and polarization that occurs as the electron orbitals of the fragments relax and mix to form the bond. It can be further decomposed into contributions from orbitals of different symmetries (σ, π, δ), providing a detailed picture of covalent bonding. researchgate.net

Dispersion (ΔE_disp): This component accounts for the weak, attractive forces arising from instantaneous fluctuations in electron density, also known as London dispersion forces. researchgate.net

For this compound, an EDA could be performed by defining the cyclohexyl group and the 2,3-dichlorophenyl ketone moiety as the two interacting fragments. The analysis would quantify the contributions of electrostatic forces, steric repulsion, and covalent interactions to the bond connecting these two parts of the molecule.

While specific EDA data for this compound is not available in the reviewed literature, a hypothetical breakdown of the interaction energy between the "cyclohexyl" (Fragment A) and "2,3-dichlorophenyl ketone" (Fragment B) fragments is presented in the table below to illustrate the typical output of such an analysis.

Table 1: Hypothetical Energy Decomposition Analysis for the Interaction Between Cyclohexyl and 2,3-Dichlorophenyl Ketone Fragments (kcal/mol)
Energy ComponentDescriptionHypothetical Value
ΔE_intTotal Interaction Energy (ΔE_elstat + ΔE_Pauli + ΔE_orb + ΔE_disp)-95.0
ΔE_PauliPauli Repulsion+150.0
ΔE_elstatElectrostatic Interaction-120.0
ΔE_orbOrbital Interaction-115.0
ΔE_dispDispersion Interaction-10.0

Note: The values presented in this table are purely illustrative and are not based on actual computational results for this compound.

Advanced Computational Techniques for Intermolecular Interactions (e.g., Noncovalent Interactions (NCIs))

Noncovalent interactions (NCIs) are weak attractive or repulsive forces between molecules, or between different parts of the same molecule. nih.gov Despite their low individual energy, the cumulative effect of NCIs is crucial in determining the structure, stability, and function of chemical and biological systems. nih.govescholarship.org In this compound, several types of NCIs are expected to be present, including:

Hydrogen Bonds: Weak C-H···O and C-H···Cl hydrogen bonds may influence the molecule's conformation.

Halogen Bonds: The chlorine atoms on the phenyl ring can act as halogen bond donors, interacting with nucleophilic regions. researchgate.net

π-Interactions: The electron-rich π-system of the dichlorophenyl ring can engage in π-stacking or C-H···π interactions. researchgate.netrsc.org

Advanced computational techniques are essential for visualizing and quantifying these subtle interactions. One such method is the Reduced Density Gradient (RDG) analysis, which is based on the electron density (ρ) and its gradient. mdpi.com This technique generates 3D graphical plots that reveal the spatial location of noncovalent interactions. Different types of interactions are distinguished by their color in these plots:

Blue: Strong, attractive interactions (e.g., hydrogen bonds).

Green: Weak, delocalized interactions (e.g., van der Waals forces).

Red: Strong, repulsive interactions (e.g., steric clashes).

A computational study on this compound would likely use methods like RDG to map the intramolecular NCIs that dictate its preferred three-dimensional shape and the intermolecular NCIs that govern its packing in the solid state. mdpi.com

Correlation of Theoretical Predictions with Experimental Observations

A critical aspect of computational chemistry is the validation of theoretical models against experimental data. This correlation ensures that the computational methods accurately describe the physical reality of the molecule. escholarship.org For this compound, theoretical predictions could be compared with a range of experimental observations.

For instance, molecular modeling using methods like Møller-Plessett second-order perturbation theory (MP2) or Density Functional Theory (DFT) can be used to determine the lowest energy conformation (the global minimum) of the molecule. ccsenet.orgsemanticscholar.org These predicted structures can then be compared with experimental data from:

X-ray Crystallography: Provides the precise atomic coordinates of the molecule in the solid state, which can be directly compared to the computed geometry. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict NMR chemical shifts. Comparing these calculated shifts with the experimentally measured spectrum can help confirm the solution-state conformation of the molecule. semanticscholar.org

Discrepancies or agreements between computational predictions and experimental results can lead to a deeper understanding of the molecule's behavior. For example, studies on related substituted thiazolidin-4-ones have shown that while computational models predicted a global energy minimum consistent with solution-state NMR studies, the solid-state conformation determined by X-ray crystallography was different, highlighting the influence of crystal packing forces. ccsenet.orgsemanticscholar.org

The table below illustrates how theoretical data for this compound could be correlated with experimental findings.

Table 2: Illustrative Correlation of Theoretical and Experimental Data
ParameterTheoretical Prediction (Method)Experimental Observation (Technique)
C=O Vibrational Frequency1690 cm-1 (DFT B3LYP/6-31G*)1685 cm-1 (FTIR)
13C Chemical Shift (C=O)198.5 ppm (GIAO-DFT)200.1 ppm (13C NMR)
Dihedral Angle (Cyclohexyl-Carbonyl)65.2° (MP2/cc-pVTZ)68.1° (X-ray Crystallography)

Advanced Spectroscopic and Structural Elucidation Techniques

X-ray Crystallography for Absolute Configuration and Structural Confirmation

X-ray crystallography stands as the definitive method for determining the three-dimensional structure of a crystalline solid, providing precise information on bond lengths, bond angles, and the absolute configuration of chiral molecules. nih.gov The process involves irradiating a single crystal of the target compound with X-rays and analyzing the resulting diffraction pattern. The arrangement of atoms within the crystal lattice dictates the pattern of diffracted X-rays, which can then be mathematically reconstructed to generate a detailed model of the molecule's structure. nih.gov

For Cyclohexyl 2,3-dichlorophenyl ketone, a successful crystallographic analysis would yield a wealth of structural data. The analysis would confirm the connectivity of the atoms, showing the carbonyl group bridging the cyclohexyl and 2,3-dichlorophenyl moieties. Crucially, it would provide precise measurements of the bond lengths and angles within the molecule. For instance, the C=O bond of the ketone is expected to be coplanar with the adjacent phenyl ring to maximize resonance stabilization. researchgate.net The cyclohexyl ring would likely adopt a stable chair conformation. researchgate.net

The dihedral angle between the plane of the phenyl ring and the cyclohexyl ring is a key structural parameter that would be determined. In the related compound, cyclohexyl phenyl ketone, this angle was found to be 55.48 (9)°. researchgate.net The presence of the two chlorine atoms on the phenyl ring in this compound would be expected to influence this angle due to steric and electronic effects.

Furthermore, X-ray crystallography is the primary method for determining the absolute configuration of enantiomerically pure compounds. nih.gov By analyzing the anomalous scattering of X-rays, the absolute spatial arrangement of the atoms can be determined, which is a critical piece of information for chiral molecules. nih.gov

Table 1: Expected Crystallographic Data Parameters for this compound

Parameter Expected Value/Information
Crystal System To be determined
Space Group To be determined
Unit Cell Dimensions To be determined
Bond Lengths (e.g., C=O, C-Cl) Precise measurements
Bond Angles (e.g., C-CO-C) Precise measurements
Torsion Angles Defines the conformation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization (¹H, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound would provide information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Aromatic Protons: The 2,3-dichlorophenyl group would give rise to signals in the aromatic region of the spectrum (typically δ 7.0-8.0 ppm). The substitution pattern would result in a complex splitting pattern for the three remaining aromatic protons.

Cyclohexyl Protons: The protons on the cyclohexyl ring would appear in the aliphatic region (typically δ 1.0-2.5 ppm). Due to the chair conformation and the presence of the adjacent ketone, these protons would exhibit complex multiplets resulting from both geminal and vicinal coupling. The proton on the carbon attached to the carbonyl group (the α-proton) would be expected to be the most downfield of the cyclohexyl protons.

Integration: The relative areas of the peaks would correspond to the number of protons giving rise to each signal (e.g., a 3:11 ratio for the aromatic to cyclohexyl protons).

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.

Carbonyl Carbon: The ketone carbonyl carbon would be the most downfield signal, typically appearing in the range of δ 190-220 ppm.

Aromatic Carbons: The six carbons of the 2,3-dichlorophenyl ring would give rise to six distinct signals in the aromatic region (δ 120-150 ppm). The carbons bearing the chlorine atoms would have their chemical shifts influenced by the electronegativity of the chlorine.

Cyclohexyl Carbons: The carbons of the cyclohexyl ring would appear in the aliphatic region (δ 20-50 ppm). The carbon atom attached to the carbonyl group (α-carbon) would be the most downfield of this group.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

Assignment ¹H NMR (Predicted) ¹³C NMR (Predicted)
Carbonyl C=O - ~195-205
Aromatic C-H ~7.2-7.8 (m, 3H) ~125-140
Aromatic C-Cl - ~130-135
Aromatic C-CO - ~135-145
Cyclohexyl α-CH Multiplet ~45-55

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

For this compound, the IR spectrum would be dominated by a strong, sharp absorption band characteristic of the carbonyl (C=O) stretching vibration of a ketone. spectroscopyonline.com

C=O Stretch: A strong absorption is expected in the range of 1680-1700 cm⁻¹ for an aromatic ketone. The conjugation of the carbonyl group with the dichlorophenyl ring would lower the frequency compared to a simple aliphatic ketone. youtube.com

C-H Stretches: Absorptions due to C-H stretching in the aromatic ring would appear around 3000-3100 cm⁻¹. The C-H stretches of the cyclohexyl group would be observed just below 3000 cm⁻¹.

C=C Stretches: Aromatic ring C=C stretching vibrations would be visible in the 1450-1600 cm⁻¹ region.

C-Cl Stretches: The C-Cl stretching vibrations typically appear in the fingerprint region, below 800 cm⁻¹.

Table 3: Key Predicted IR Absorption Frequencies for this compound

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
C=O (Aromatic Ketone) Stretch 1680 - 1700 Strong, Sharp
Aromatic C-H Stretch 3000 - 3100 Medium to Weak
Aliphatic C-H Stretch 2850 - 2960 Medium to Strong
Aromatic C=C Stretch 1450 - 1600 Medium

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight of the compound and its fragmentation pattern, which can aid in structural elucidation.

For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Due to the presence of two chlorine atoms, this molecular ion peak would exhibit a characteristic isotopic pattern. Chlorine has two common isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance). This would result in an M⁺ peak, an (M+2)⁺ peak, and an (M+4)⁺ peak with a relative intensity ratio of approximately 9:6:1.

The fragmentation of the molecular ion under electron ionization would likely involve cleavage of the bonds adjacent to the carbonyl group. Common fragmentation pathways for ketones include α-cleavage, leading to the loss of the cyclohexyl or the 2,3-dichlorophenyl radical.

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

Fragment Ion Structure Predicted m/z
[M]⁺ [C₁₃H₁₄Cl₂O]⁺ 256/258/260
[M - C₆H₁₁]⁺ [C₇H₃Cl₂O]⁺ 173/175/177
[C₆H₁₁]⁺ Cyclohexyl cation 83

Applications of Cyclohexyl 2,3 Dichlorophenyl Ketone in Organic Synthesis Research

Precursor for Complex Organic Molecules and Scaffolds

The chemical architecture of cyclohexyl 2,3-dichlorophenyl ketone makes it a valuable starting material for the synthesis of intricate organic molecules and novel molecular scaffolds. The presence of the ketone group allows for a wide range of classical carbonyl chemistry, while the dichlorophenyl moiety can be functionalized through various cross-coupling reactions.

Although direct examples of the use of this compound in the synthesis of polycyclic compounds are not extensively documented, the reactivity of related dichlorobenzophenones and other haloaryl ketones suggests its potential in this area. acs.orgbeilstein-journals.org For instance, intramolecular cyclization reactions, potentially facilitated by the chlorine atoms on the phenyl ring, could lead to the formation of fused ring systems. beilstein-journals.org The synthesis of spirocyclic scaffolds, which are of increasing interest in medicinal chemistry due to their three-dimensional nature, can be envisioned starting from related cyclic ketones. nih.gov Methodologies involving ring expansion of cyclobutanones derived from olefins and dichloroketene (B1203229) offer a pathway to diverse five-membered carbocycles and heterocycles, suggesting that the cyclohexyl ketone moiety could be a precursor to more complex bridged and fused systems. nih.gov

The development of defined molecular scaffolds is a growing theme in chemistry, providing a foundation for the systematic covalent organization of a rich variety of building blocks. mdpi.com The rigid structure of the dichlorophenyl group combined with the conformational flexibility of the cyclohexyl ring in this compound could be exploited to create novel scaffolds for applications in materials science and drug discovery.

Building Block for Bioactive Molecules and Natural Product Synthesis

The synthesis of bioactive molecules, including natural products and their analogues, often relies on the use of versatile building blocks that can be elaborated into more complex structures. rsc.orgnih.govpurdue.edu this compound, with its combination of functional groups, represents a promising starting point for the synthesis of novel bioactive compounds.

The dichlorophenyl moiety is a common feature in many biologically active compounds, and its presence in the starting material can significantly streamline the synthetic route. The synthesis of bioactive heterocycles is a major focus in medicinal chemistry, with a large percentage of drugs containing heterocyclic cores. ijnrd.orgmdpi.com The ketone functionality of this compound can be utilized in condensation reactions with various binucleophiles to construct a wide array of heterocyclic systems, such as thiazoles, pyrazoles, and pyrimidines. nih.govmdpi.com For example, the reaction of α-haloketones with thiourea (B124793) or thioamides is a well-established method for the synthesis of thiazole (B1198619) rings, a scaffold present in numerous pharmaceuticals.

While the direct incorporation of this compound into a natural product synthesis has not been explicitly reported, its structural motifs are present in various natural products and their analogues. The synthesis of such analogues is a crucial strategy in medicinal chemistry to improve the pharmacological properties of a lead compound. rsc.org The dichlorophenyl group can act as a bioisosteric replacement for other aromatic systems, potentially leading to enhanced biological activity or improved pharmacokinetic properties.

Intermediate in the Synthesis of Pharmaceutical Leads and Derivatives

One of the most significant applications of this compound and its derivatives is as intermediates in the synthesis of pharmaceutically active compounds. The structural features of this ketone are found in several important classes of drugs.

A notable example is the synthesis of benzodiazepine (B76468) derivatives. Cyclohexyl phenyl ketone derivatives are documented as key intermediates in the preparation of 1,4-benzodiazepines, such as tetrazepam, which exhibit sedative and muscle-relaxant properties. jopcr.com The synthesis of tetrazepam involves the reaction of N-[4-chloro-2-(cyclohexylcarbonyl)phenyl]acetamide, a derivative of cyclohexyl phenyl ketone, to form the seven-membered diazepine (B8756704) ring. jopcr.com The presence of the dichloro-substitution on the phenyl ring of this compound could be leveraged to synthesize novel benzodiazepine analogues with potentially modulated biological activities.

Furthermore, the 2,3-dichlorophenylpiperazine moiety is a key component of the atypical antipsychotic drug cariprazine (B1246890). The synthesis of cariprazine involves intermediates that could potentially be derived from this compound. google.com Reductive amination of the ketone would provide a direct route to the corresponding amine, which could then be further elaborated to introduce the piperazine (B1678402) ring and other necessary functionalities.

The following table summarizes the key pharmaceutical compounds and their intermediates that are structurally related to this compound, highlighting its potential as a versatile intermediate.

Pharmaceutical Lead/DrugRelated IntermediateTherapeutic Class
TetrazepamN-[4-Chloro-2-(cyclohexylcarbonyl)phenyl]acetamideAnxiolytic, Muscle Relaxant
Cariprazinetrans-N-{4-[2-[4-(2,3-dichlorophenyl)piperazine-1-yl]ethyl]cyclohexyl}-N',N'-dimethylureaAntipsychotic

Role in Catalytic Systems (e.g., as a Substrate for Catalyst Development)

In the field of catalysis, the development of new and efficient catalysts often relies on the use of well-defined substrates to evaluate catalyst performance, including activity, selectivity, and substrate scope. Aryl ketones are a common class of substrates used in the development of hydrogenation and transfer hydrogenation catalysts. rsc.orgthieme-connect.dersc.orgacs.orgresearchgate.net

This compound, with its specific electronic and steric properties, can serve as a valuable substrate for testing the efficacy of new catalytic systems. The electron-withdrawing nature of the two chlorine atoms on the phenyl ring can influence the reactivity of the ketone carbonyl group, providing a different electronic environment compared to unsubstituted or electron-rich aryl ketones. The steric bulk of the cyclohexyl group also presents a challenge for catalysts, allowing for the assessment of their tolerance to sterically demanding substrates.

For example, in the asymmetric hydrogenation of ketones, a key reaction in the synthesis of chiral alcohols, the structure of the substrate is critical in determining the enantioselectivity of the reaction. acs.orgresearchgate.net The use of this compound as a substrate would provide valuable data on the ability of a chiral catalyst to differentiate between the enantiotopic faces of the ketone, leading to the development of more versatile and selective catalysts.

The table below illustrates the types of catalytic reactions where aryl ketones are commonly used as substrates for catalyst development and evaluation.

Catalytic ReactionCatalyst TypeInformation Gained from Substrate
Asymmetric HydrogenationChiral transition metal complexes (e.g., Ru, Rh, Ir)Enantioselectivity, tolerance to electronic effects
Transfer HydrogenationTransition metal complexes (e.g., Co, Fe, Ru)Catalyst activity, functional group tolerance
Reduction of CarbonylsPhotocatalysts, electrocatalystsCatalyst efficiency, selectivity for aromatic vs. aliphatic ketones

While direct studies employing this compound for catalyst development are not prevalent in the literature, its properties make it an excellent candidate for such investigations, contributing to the advancement of catalytic methodologies.

Q & A

Q. What are the common synthetic routes for preparing cyclohexyl 2,3-dichlorophenyl ketone, and how do structural variations influence reaction outcomes?

Cyclohexyl aryl ketones are typically synthesized via Friedel-Crafts acylation or Shapiro reactions. For example, the Shapiro reaction with cyclohexyl ketones requires careful control of substituents, as steric hindrance from the cyclohexyl group can limit reactivity. Evidence shows that trisylhydrazones of cyclohexyl ketones may fail to undergo Shapiro reactions under standard conditions, necessitating optimization of deprotonation steps or alternative coupling agents . Structural variations, such as the position of chlorine substituents on the phenyl ring, can alter electronic effects and regioselectivity in subsequent reactions .

Q. How can the molecular structure and purity of this compound be characterized experimentally?

Key techniques include:

  • Nuclear Magnetic Resonance (NMR): To confirm the cyclohexyl moiety and chlorine substitution pattern.
  • High-Resolution Mass Spectrometry (HRMS): For molecular weight validation (expected ~265–275 g/mol based on analogs ).
  • Chromatography (HPLC/GC): To assess purity, particularly for byproducts arising from incomplete acylation or halogenation. Computational tools like density-functional theory (DFT) can supplement experimental data by predicting spectroscopic signatures .

Q. What are the primary applications of this compound in medicinal chemistry research?

this compound serves as a precursor for bioactive molecules, such as dopamine receptor modulators. For example, derivatives of 2,3-dichlorophenyl ketones are intermediates in synthesizing antipsychotic agents like cariprazine, where the cyclohexyl group enhances metabolic stability . Its role in structure-activity relationship (SAR) studies is critical for optimizing pharmacokinetic properties .

Advanced Research Questions

Q. How do reaction kinetics vary between cyclohexyl phenyl ketones and reducing agents like sodium borohydride?

Kinetic studies of analogous compounds (e.g., cyclohexyl phenyl ketone) reveal that steric effects dominate reactivity. At 0°C, the relative reduction rate of cyclohexyl phenyl ketone is 0.25 compared to acetophenone (reference rate = 1.0). This suggests that the bulky cyclohexyl group slows nucleophilic attack by borohydride. Advanced experimental design should include temperature-controlled kinetic assays and isotopic labeling to track hydride transfer pathways .

Q. What computational methods are suitable for predicting the electronic properties and reactivity of this compound?

Hybrid DFT functionals (e.g., B3LYP) are recommended for modeling:

  • Electron density distribution: To identify reactive sites for electrophilic/nucleophilic attack.
  • Thermochemical accuracy: For predicting bond dissociation energies (e.g., C-Cl vs. C=O bonds) with <3 kcal/mol error margins .
  • Solvent effects: Use COSMO-RS models to simulate solvation in polar aprotic solvents like DMF, which are common in ketone chemistry .

Q. How can researchers resolve contradictions in experimental data involving this compound’s biological activity?

Discrepancies in bioactivity data may arise from impurities or stereochemical variations. Mitigation strategies include:

  • Batch consistency checks: Use LC-MS to verify purity and chiral HPLC to confirm enantiomeric ratios.
  • Meta-analysis of analogs: Compare results with structurally related compounds (e.g., cyclopentyl or cyclobutyl analogs) to identify trends in chlorine substitution effects .
  • In silico docking studies: Validate target binding hypotheses using molecular dynamics simulations .

Methodological Considerations

Q. What are the limitations of current synthetic methodologies for halogenated cyclohexyl ketones?

  • Regioselectivity: Chlorine substituents at the 2,3-positions may sterically hinder acylation reactions, requiring Lewis acid catalysts (e.g., AlCl₃) or microwave-assisted heating to improve yields .
  • Side reactions: Over-reduction of the ketone group to a secondary alcohol is common; use milder reducing agents (e.g., NaBH₄/CeCl₃) to preserve the carbonyl .

Q. How can researchers design robust assays to study this compound’s interactions with biomolecules?

  • Surface Plasmon Resonance (SPR): To measure real-time binding kinetics with proteins like cytochrome P450 enzymes.
  • Isothermal Titration Calorimetry (ITC): For thermodynamic profiling of ligand-receptor interactions.
  • Fluorescence quenching assays: To assess binding to DNA or lipid membranes, leveraging the compound’s aromatic chlorination for intrinsic fluorescence or quenching effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.